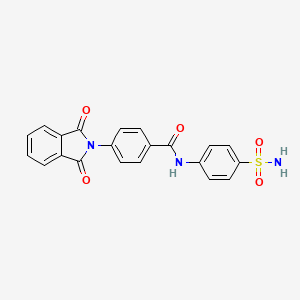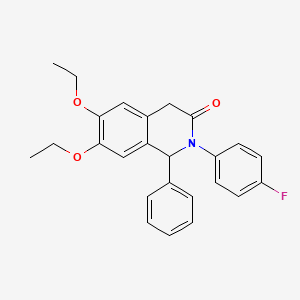![molecular formula C21H22N2O2S2 B11600387 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol](/img/structure/B11600387.png)
2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Dithiolo Ring: The dithiolo ring is introduced via a cyclization reaction involving a suitable dithiol and the quinoline derivative.
Ethoxy and Methyl Substitutions: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Final Assembly: The final compound is assembled through a condensation reaction between the quinoline-dithiolo intermediate and 5-methylphenol under acidic or basic conditions, depending on the specific synthetic route.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of the dithioloquinoline system. It can serve as a ligand in coordination chemistry, forming complexes with various metals.
Biology
Biologically, derivatives of this compound have shown potential as kinase inhibitors, which are crucial in regulating various cellular processes. This makes them candidates for anti-cancer drug development .
Medicine
In medicine, the compound’s derivatives are being explored for their anti-inflammatory and antimicrobial properties. Their ability to inhibit specific enzymes and pathways makes them promising therapeutic agents.
Industry
Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. The dithioloquinoline system can bind to the active site of these enzymes, inhibiting their activity. This inhibition can disrupt various signaling pathways, leading to the desired therapeutic effects, such as the suppression of tumor growth in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Similar structure but lacks the ethoxy and methylphenol groups.
8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group and the 5-methylphenol moiety in 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol provides unique electronic and steric properties. These modifications can enhance its binding affinity to molecular targets and improve its overall bioactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C21H22N2O2S2 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-5-methylphenol |
InChI |
InChI=1S/C21H22N2O2S2/c1-5-25-13-7-9-15-14(11-13)18-19(21(3,4)23-15)26-27-20(18)22-16-8-6-12(2)10-17(16)24/h6-11,23-24H,5H2,1-4H3 |
Clave InChI |
OYSDPVJJYOUFDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)C)O)SS3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600308.png)
![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11600309.png)
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B11600323.png)
![3-chloro-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11600324.png)
![butyl 4-(5-{(E)-[(3-cyano-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridin-2-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B11600332.png)



![2-(4-Chlorophenoxy)-1-[4-(3-methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B11600344.png)
![(5E)-3-(4-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]imidazolidine-2,4-dione](/img/structure/B11600347.png)
![2-[(2E)-2-(3-ethoxy-4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11600351.png)
![N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-4-carboxamide](/img/structure/B11600358.png)
![7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11600359.png)
![1-C-[6-oxo-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl]pentitol](/img/structure/B11600379.png)
